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Compound Name:
methylphenyl)propan-1-one

CAS No.: 2886-52-4

Cat. No.: B2734103

. J

This guide provides a comprehensive technical overview of 2'-Hydroxy-4'-
methylpropiophenone, also identified as 1-(2-Hydroxy-4-methylphenyl)propan-1-one.
Designed for researchers, medicinal chemists, and professionals in drug development and
polymer science, this document delves into the molecule's chemical structure, synthesis,
physicochemical properties, and potential applications, grounding all information in established
scientific principles and methodologies.

Introduction and Chemical Identity

2'-Hydroxy-4'-methylpropiophenone (CAS No. 2886-52-4) is an aromatic ketone characterized
by a propiophenone core structure with a hydroxyl group at the 2' position and a methyl group
at the 4' position of the phenyl ring. This specific substitution pattern, particularly the ortho-
hydroxy acyl arrangement, imparts distinct chemical properties, including the potential for
intramolecular hydrogen bonding, which influences its physical state, reactivity, and spectral
characteristics. Its structure makes it a valuable synthon in organic chemistry, particularly as a
precursor for more complex molecules.

The fundamental structure of 2'-Hydroxy-4'-methylpropiophenone is illustrated below.

Caption: Chemical structure of 2'-Hydroxy-4'-methylpropiophenone.
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Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties for 2'-Hydroxy-4'-methylpropiophenone is

provided below. This data is essential for its handling, purification, and characterization.

Property Value Source
CAS Number 2886-52-4 [1]
Molecular Formula C10H1202 [2]
Molecular Weight 164.20 g/mol [1]
Appearance Solid (predicted)
CCC(=0)C1=C(C=C(C=C1)C)
SMILES [2]
0]
InChl=1S/C10H1202/c1-3-
InChl 9(11)8-5-4-7(2)6-10(8)12/h4- [2]

6,12H,3H2,1-2H3

Predicted XlogP 29 [2]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

ydrog p 5 (1]

Count

Spectroscopic Data Interpretation (Predicted)

While experimental spectra for this specific molecule are not widely published, a theoretical

interpretation based on its structure provides valuable insight for its identification.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different proton environments. The aromatic protons will appear as a complex multiplet

pattern in the aromatic region. The ethyl group will present as a quartet for the methylene (-
CHz2-) protons and a triplet for the methyl (-CHs) protons, a characteristic pattern for an ethyl
group attached to a carbonyl. The phenolic hydroxyl proton will likely appear as a broad
singlet, and its chemical shift may vary with concentration and solvent. The methyl group on
the aromatic ring will be a sharp singlet.
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e 13C NMR: The carbon NMR spectrum should display ten distinct signals, one for each unique
carbon atom in the molecule. The carbonyl carbon (C=0) will have the largest chemical shift,
typically in the range of 190-220 ppm. The aromatic carbons will appear in the 110-160 ppm
region. The carbons of the ethyl group and the aromatic methyl group will be found in the
upfield region of the spectrum.

 Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption
band in the 3200-3600 cm~1 region, indicative of the O-H stretching of the phenolic hydroxyl
group. A strong, sharp peak corresponding to the C=0 stretch of the ketone will be observed
around 1650-1700 cm~1. C-H stretching vibrations for the aromatic and aliphatic portions will
be present around 2850-3100 cm~1, and C-O stretching will appear in the 1050-1250 cm~1
region.

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding
to the molecular weight of the compound (164.20 g/mol ). Fragmentation patterns would
likely involve cleavage of the acyl group, leading to characteristic fragment ions.

Synthesis Methodologies

The synthesis of 2'-Hydroxy-4'-methylpropiophenone is most commonly achieved through
electrophilic aromatic substitution reactions, particularly the Fries rearrangement or direct
Friedel-Crafts acylation of m-cresol. The choice of method depends on factors such as desired
regioselectivity, catalyst tolerance, and environmental considerations.

Method 1: Fries Rearrangement of m-Cresyl Propionate

The Fries rearrangement is a classic and reliable method for synthesizing hydroxyaryl ketones.
[3] It involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone,
catalyzed by a Lewis acid.[3][4] The reaction temperature is a critical parameter for controlling
the regioselectivity; higher temperatures generally favor the formation of the ortho isomer due
to the thermodynamic stability of the bidentate complex formed with the Lewis acid catalyst.[3]
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Step 1: Esterification

G-Cresol + Propionyl Chloride]

Pyridine, DCM, 0°C to RT

G\—Cresyl Propionata

Step 2: Fries Rearrangement

[AICIa, High Temp. )

2'-Hydroxy-4'-methylpropiophenone
(ortho-product)

Click to download full resolution via product page
Caption: Workflow for the Fries Rearrangement synthesis route.
Experimental Protocol (Adapted from analogous reactions):[5]

« Esterification: To a solution of m-cresol (1.0 eq) and pyridine (1.2 eq) in anhydrous
dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

» Allow the reaction mixture to warm to room temperature and stir for 2 hours.

» Work-up: Wash the reaction mixture sequentially with 1M HCI, saturated sodium bicarbonate
solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSOa4) and
concentrate under reduced pressure to yield crude m-cresyl propionate.

o Rearrangement: To the crude m-cresyl propionate, add anhydrous aluminum chloride (AICI3)
(1.5 eq) portion-wise at 0 °C.
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o Heat the mixture to a temperature conducive to ortho-isomer formation (typically >100 °C)
and maintain for several hours, monitoring the reaction by TLC.

e Quenching and Isolation: Cool the reaction mixture to room temperature and carefully
guench by pouring it onto a mixture of crushed ice and concentrated HCI.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined
organic layers with brine, dry over anhydrous MgSOa, and concentrate.

 Purification: Purify the crude product by column chromatography on silica gel using a
hexane:ethyl acetate gradient to afford pure 2'-Hydroxy-4'-methylpropiophenone.

Method 2: Direct Friedel-Crafts Acylation of m-Cresol

Direct Friedel-Crafts acylation offers a more direct, one-pot synthesis. However, controlling the
regioselectivity can be more challenging compared to the Fries rearrangement, as both ortho
and para isomers can be formed. The hydroxyl group of the phenol is highly activating, but it
also complexes with the Lewis acid catalyst.

Experimental Protocol (Adapted from analogous reactions):[5]

» To a stirred solution of m-cresol (1.0 eq) in an anhydrous solvent such as dichloromethane
(DCM) or nitrobenzene at 0 °C under a nitrogen atmosphere, add anhydrous aluminum
chloride (AICIs) (2.2-3.0 eq) portion-wise.

¢ Allow the mixture to stir for 15-30 minutes to allow for complex formation.

e Add propionyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0
°C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 4-
12 hours.

o Work-up and Purification: Follow the quenching, extraction, and purification steps as
described in the Fries rearrangement protocol.

Applications and Synthetic Utility
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Hydroxyaryl ketones, including 2'-Hydroxy-4'-methylpropiophenone, are valuable intermediates
in organic synthesis. Their bifunctional nature (a nucleophilic hydroxyl group and an
electrophilic carbonyl group) allows for a wide range of subsequent chemical transformations.

Potential as a Photoinitiator

Substituted hydroxyaryl ketones are a well-established class of Norrish Type | photoinitiators.[6]
Upon absorption of UV light, these molecules can undergo a-cleavage to generate free
radicals, which can initiate polymerization of various vinyl monomers, such as acrylates and
methacrylates. This makes them useful in the formulation of UV-curable coatings, adhesives,
and inks. The efficiency of initiation is dependent on factors like the concentration of the
photoinitiator, the intensity of the UV light source, and the specific monomer system being

used.[6]
G’-Hydroxy-4'-methylpropiophenona

hv (UV Light)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [An In-Depth Technical Guide to 2'-Hydroxy-4'-
methylpropiophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2734103#2-hydroxy-4-methylpropiophenone-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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